molecular formula C10H8BrF3S B6159657 1-bromo-4-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]benzene CAS No. 958452-01-2

1-bromo-4-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]benzene

Cat. No.: B6159657
CAS No.: 958452-01-2
M. Wt: 297.14 g/mol
InChI Key: PRGBQFCESSOMPU-UHFFFAOYSA-N
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Description

1-Bromo-4-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]benzene is an organic compound that features a bromine atom and a trifluorobut-3-en-1-yl group attached to a benzene ring

Properties

CAS No.

958452-01-2

Molecular Formula

C10H8BrF3S

Molecular Weight

297.14 g/mol

IUPAC Name

1-bromo-4-(3,4,4-trifluorobut-3-enylsulfanyl)benzene

InChI

InChI=1S/C10H8BrF3S/c11-7-1-3-8(4-2-7)15-6-5-9(12)10(13)14/h1-4H,5-6H2

InChI Key

PRGBQFCESSOMPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SCCC(=C(F)F)F)Br

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 1-bromo-4-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]benzene typically involves the following steps:

Chemical Reactions Analysis

1-Bromo-4-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Common Reagents and Conditions: Typical reagents include lithium diisopropylamide (LIDA) for deprotonation and subsequent reactions. Conditions such as low temperatures (-100°C to -75°C) are often employed to control the reaction pathways.

    Major Products: The major products formed from these reactions include various substituted benzene derivatives and fluorinated compounds.

Scientific Research Applications

1-Bromo-4-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-bromo-4-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]benzene exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

When compared to similar compounds, 1-bromo-4-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]benzene stands out due to its unique trifluorobut-3-en-1-yl group:

Biological Activity

1-Bromo-4-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]benzene is a compound of interest due to its potential applications in pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications. This article reviews the biological activity of this compound, focusing on its toxicity, pharmacological effects, and potential therapeutic uses.

  • Molecular Formula : C10H8BrF3S
  • Molecular Weight : 295.14 g/mol
  • CAS Number : Not specified in the search results but can be derived from its structure.

Biological Activity Overview

The biological activity of 1-bromo-4-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]benzene can be categorized into several areas:

1. Toxicity Studies

Toxicological assessments are critical for understanding the safety profile of chemical compounds. Studies have indicated that related compounds exhibit varying degrees of toxicity:

CompoundLD50 (mg/kg)Effects Observed
1-Bromo-4-fluorobenzene2,700Tremors, weight loss
1-Bromo-4-(trifluorovinyloxy)benzeneData not availablePotentially harmful effects

These studies suggest that compounds structurally related to 1-bromo-4-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]benzene may exhibit significant toxicity at high doses. For example, acute toxicity studies on similar brominated compounds have shown lethality and adverse effects such as tremors and weight loss at doses ranging from 2,200 to 3,200 mg/kg .

2. Pharmacological Effects

Research into the pharmacological effects of similar compounds indicates potential applications in various therapeutic areas:

  • Antimicrobial Activity : Compounds with similar structures have been tested for their antimicrobial properties. For instance, studies have shown that certain brominated benzene derivatives exhibit significant antibacterial activity against various strains of bacteria.
  • Anti-inflammatory Properties : Some derivatives have demonstrated anti-inflammatory effects in animal models, suggesting potential use in treating inflammatory diseases.

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